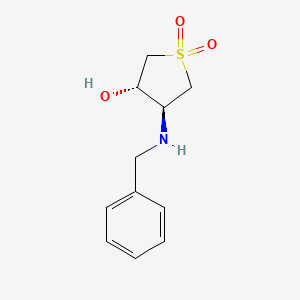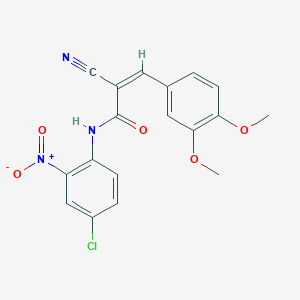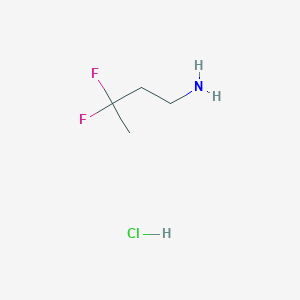![molecular formula C16H22N6O B2692429 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-26-2](/img/structure/B2692429.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is an intricate organic compound that has garnered attention due to its potential applications in various fields including chemistry, biology, medicine, and industry. It is characterized by its unique structural framework, integrating a cyclopropane carboxamide moiety with a pyrazolo[3,4-d]pyrimidine core and a piperidinyl ethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps starting from readily available precursors. The process usually includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazines with diaminopyrimidines under specific conditions.
Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where piperidine is introduced to the pyrazolo[3,4-d]pyrimidine structure.
Introduction of the ethyl chain: The ethyl spacer can be added through alkylation reactions.
Cyclopropanecarboxamide synthesis: The final step involves the formation of the cyclopropanecarboxamide, which can be achieved using cyclopropanecarbonyl chloride in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and efficiency. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation of reaction monitoring and control to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peroxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It readily participates in substitution reactions, especially nucleophilic substitutions, due to its various reactive sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon are typically used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are frequently employed under both basic and acidic conditions.
Major Products
The major products formed depend on the specific reaction and conditions. For instance:
Oxidation: Yields hydroxylated derivatives.
Reduction: Produces amine or alcohol derivatives.
Substitution: Results in various substituted cyclopropane derivatives.
科学研究应用
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has significant applications across multiple fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The compound exerts its effects through interactions with specific molecular targets, often involving enzyme inhibition or receptor modulation. The pyrazolo[3,4-d]pyrimidine core is known to mimic nucleotides, allowing it to interact with biological macromolecules. The piperidinyl and cyclopropane groups further enhance its binding affinity and specificity.
相似化合物的比较
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane carboxamide group and a piperidinyl ethyl chain, which confer distinct chemical properties and biological activities.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Basis for many derivatives.
Piperidinyl derivatives: Known for their bioactivity.
Cyclopropane carboxamides: Noted for their stability and rigidity.
This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(12-4-5-12)17-6-9-22-15-13(10-20-22)14(18-11-19-15)21-7-2-1-3-8-21/h10-12H,1-9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVZHAZVZCMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2692347.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)


![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2692355.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)
![N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2692358.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

